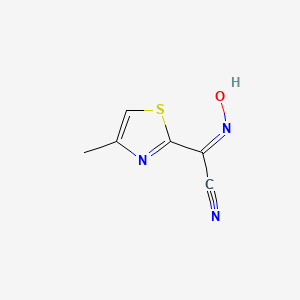

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile

Description

Properties

IUPAC Name |

(2Z)-2-hydroxyimino-2-(4-methyl-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS/c1-4-3-11-6(8-4)5(2-7)9-10/h3,10H,1H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOVGJJHNHSEPT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CSC(=N1)/C(=N\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401213171 | |

| Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173540-06-2 | |

| Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173540-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αZ)-α-(Hydroxyimino)-4-methyl-2-thiazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401213171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile typically involves the reaction of 4-methyl-2-thiazolylacetonitrile with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions include moderate temperatures (around 50-60°C) and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain product quality and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products:

Oxidation: Formation of oximes and nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile contains both hydroxyimino and nitrile functional groups, which impart distinct chemical reactivity. The compound can participate in several types of reactions:

- Oxidation : It can be oxidized to form oximes and nitriles.

- Reduction : The hydroxyimino group can be reduced to an amino group.

- Substitution : The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction, making the compound versatile in synthetic organic chemistry .

Chemistry

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile serves as a building block for synthesizing more complex thiazole derivatives. Its ability to undergo various transformations makes it a valuable intermediate in the development of new compounds with tailored properties .

Biological Applications

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial and antifungal effects, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research indicates that Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile may have cytotoxic effects on tumor cells, suggesting potential applications in cancer therapy .

Medicinal Chemistry

The compound is being explored for its therapeutic potential, particularly as an anticancer agent. Its mechanism of action may involve the inhibition of specific enzymes or pathways critical to cancer cell survival .

Industrial Applications

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is utilized in various industrial processes:

- Dyes and Biocides Production : The compound's reactivity allows it to be used in the synthesis of dyes and biocides, which are important in textile and agricultural industries .

- Chemical Reaction Accelerators : It can act as an accelerator in certain chemical reactions, enhancing reaction rates and yields .

Case Study 1: Anticancer Research

In a study evaluating the cytotoxicity of thiazole derivatives, Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile was tested against several cancer cell lines. Results indicated that the compound exhibited significant growth inhibition at micromolar concentrations, highlighting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of various thiazole derivatives included Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile. The findings demonstrated that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells. The thiazole ring structure allows it to interact with nucleophilic sites in biological molecules, leading to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile and Related Compounds

*Note: The molecular formula and weight of the target compound are inferred based on structural analogs.

Key Comparative Insights

Role of the Hydroxyimino Group: The hydroxyimino (N–OH) group distinguishes the target compound from simpler nitriles like 2-(4-methylthiazol-2-yl)acetonitrile . Compared to 2-(hydroxyimino)-2-(2-pyridinylsulfonyl)acetonitrile , the thiazole ring in the target compound may favor hydrophobic interactions over the sulfonyl group’s electron-withdrawing effects.

Impact of Thiazole Substituents: The 4-methyl group on the thiazole ring balances hydrophobicity and steric effects, enabling interactions with enzymes or receptors while maintaining metabolic stability. Bulkier substituents, such as adamantyl in , increase lipophilicity and may improve blood-brain barrier penetration but could reduce solubility.

Functional Group Synergy: The combination of hydroxyimino and nitrile groups in the target compound may create a dual-reactive site, enabling interactions with cysteine residues (via nitrile) and redox-sensitive targets (via N–OH).

Research Implications and Gaps

- Pharmacological Potential: The hydroxyimino group’s documented role in boosting triterpene activity suggests the target compound could exhibit anti-inflammatory or antiviral properties, though experimental validation is required.

- Synthetic Utility : The nitrile group positions this compound as a precursor for further derivatization (e.g., hydrolysis to amides or conversion to tetrazoles).

- Limitations : Direct data on the target compound’s solubility, stability, and toxicity are absent in the provided evidence. Future studies should prioritize these parameters.

Biological Activity

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile features a thiazole ring, which is known for its ability to interact with various biological targets. The presence of both hydroxyimino and nitrile functional groups enhances its reactivity and biological efficacy. This compound has been shown to inhibit enzyme activity, disrupt cellular processes, and induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

The mechanism by which Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile exerts its effects involves several pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival. For instance, it has been noted to inhibit VEGFR-2 with significant potency (IC50 values reported in the low nanomolar range) in related studies on oxime derivatives .

- Induction of Apoptosis : By disrupting key cellular processes, Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile can trigger programmed cell death in tumor cells. This is particularly relevant for its application in oncology.

- Interaction with Nucleophilic Sites : The thiazole ring structure allows the compound to interact with nucleophilic sites in biological molecules, contributing to its diverse biological activities.

Anticancer Activity

Research indicates that Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : Studies have demonstrated its effectiveness against MV4-11 cells (acute myeloid leukemia) and other tumor cell lines.

- IC50 Values : The compound has shown IC50 values as low as 0.072 μM in inhibiting FLT3 kinase, a target in leukemia treatment .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest it may possess both antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To better understand the unique properties of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Thiazole | Parent structure | General antimicrobial properties |

| 4-Methylthiazole | Methyl derivative | Enhanced activity against specific pathogens |

| Hydroxyimino derivatives | Oxime group | Potent anticancer activity |

Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile stands out due to the combination of hydroxyimino and nitrile groups, which enhance its reactivity compared to simpler thiazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile:

- Anticancer Efficacy : A study reported that the compound effectively induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : Another investigation found that derivatives of this compound exhibited significant antibacterial effects against resistant strains of bacteria, suggesting possible applications in treating infections .

- Molecular Docking Studies : In silico studies have shown promising binding interactions between Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile and key biological targets, further supporting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile, and how can its structural integrity be confirmed?

- Methodology : Synthesis typically involves reacting sulfonyl chlorides with nitriles in the presence of bases (e.g., triethylamine) to introduce the sulfonyl moiety. The hydroxyimino group can be added via hydroxylamine derivatives under controlled pH conditions. Structural confirmation requires:

- NMR spectroscopy : To verify connectivity of the thiazolyl ring, hydroxyimino group, and acetonitrile backbone.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Infrared (IR) spectroscopy : To identify functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .

Q. How do the hydroxyimino and thiazolyl functional groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology :

- Hydroxyimino group : Acts as a weak acid (pKa ~8–10 in aqueous acetonitrile) and participates in tautomerism, enabling chelation with metals or proton transfer reactions.

- Thiazolyl ring : The sulfur atom enhances electrophilic substitution at the 5-position, while the methyl group sterically hinders reactivity at the 4-position.

- Experimental validation: Reactivity can be probed via kinetic studies using varying electrophiles (e.g., alkyl halides) or nucleophiles (e.g., Grignard reagents) under inert conditions .

Advanced Research Questions

Q. How can multivariate experimental design optimize chromatographic methods for analyzing Hydroxyimino(4-methyl-2-thiazolyl)acetonitrile purity?

- Methodology :

- Central Composite Design (CCD) : Optimize mobile phase variables (e.g., acetonitrile content, buffer pH, flow rate) to resolve peaks in HPLC/GC-FID.

- Response Surface Methodology (RSM) : Derive quadratic models for retention time and resolution.

- Example: For acetonitrile-based methods, a two-level factorial design with center points reduces analysis time while maintaining sensitivity .

Q. What strategies are effective for studying the compound’s coordination chemistry with transition metals?

- Methodology :

- Single-crystal X-ray diffraction : Resolve bonding modes (e.g., monodentate vs. bidentate coordination via hydroxyimino N/O atoms).

- UV-Vis and EPR spectroscopy : Detect metal-ligand charge transfer transitions or paramagnetic species (e.g., Cu²⁺ complexes).

- Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes.

- Reference: Barium complexes with hydroxyimino ligands show ten-coordinate geometries, suggesting similar potential for transition metals .

Q. How can structure-activity relationship (SAR) studies elucidate its pharmacological potential?

- Methodology :

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using modified derivatives (e.g., substituent variations on the thiazolyl ring).

- Molecular docking : Simulate binding affinities with proteins (e.g., CYP450 isoforms) using software like AutoDock Vina.

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability .

Q. What role can this compound play in peptide synthesis or bioconjugation platforms?

- Methodology :

- Coupling agent : As an Oxyma derivative, it may reduce racemization in solid-phase peptide synthesis (SPPS) when paired with carbodiimides.

- Bioconjugation : Functionalize via click chemistry (e.g., azide-alkyne cycloaddition) using its nitrile group as a precursor for tetrazoles.

- Validation: Monitor reaction efficiency via MALDI-TOF MS and HPLC purity checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.